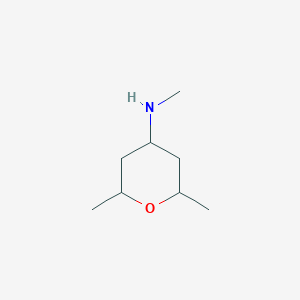

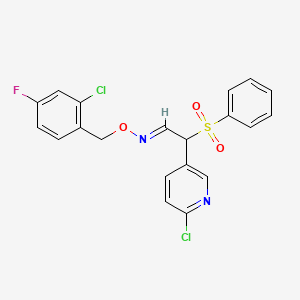

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate, also known as TBNPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBNPPC is a piperidine derivative that has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Structural Analysis

One of the primary applications of tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate and its derivatives is in the field of organic synthesis. For instance, the synthesis, single-crystal X-ray analysis, and density functional theory (DFT) calculations of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate highlight its utility as an organic intermediate. The compound was obtained through nucleophilic substitution reaction and subjected to thorough structural confirmation via FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provided insight into its crystallographic and conformational characteristics, with DFT calculations comparing favorably with experimental values. This research underscores the compound's significance in elucidating stability and molecular conformations, crucial for developing pharmaceuticals and materials science applications (Yang et al., 2021).

Catalytic and Chemical Transformations

The compound's derivatives also play a critical role in catalysis and chemical transformations. For example, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether serves as a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalytic activity facilitates the synthesis of syn-selective adducts with outstanding yields and stereoselectivities, demonstrating the compound's derivative's potential in asymmetric synthesis and its implications for creating enantioselective pharmaceuticals (Wang et al., 2009).

Chemoselective Nitration

Moreover, the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite, as explored in another study, evidences the compound's relevance in selective organic reactions. This method allows for the efficient conversion of aromatic sulfonamides into mono-nitro derivatives, showcasing a high degree of chemoselectivity for sulfonamide functionalized aryl systems. Such selective nitration processes are vital for synthesizing complex molecules with potential therapeutic applications (Kilpatrick et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving sulfonylamino and piperidine functional groups .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGJVQIHZGXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)

![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)